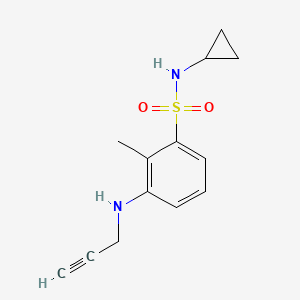

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-9-14-12-5-4-6-13(10(12)2)18(16,17)15-11-7-8-11/h1,4-6,11,14-15H,7-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFFGTUDHLYGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and prop-2-ynylamino groups. The cyclopropyl group can be introduced through cyclopropanation reactions, while the prop-2-ynylamino group can be synthesized via propargylation reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences and Similarities

| Compound | Substituents | Key Features |

|---|---|---|

| Target Compound | N-Cyclopropyl, 2-methyl, 3-(prop-2-ynylamino) | High steric bulk, alkyne functionality for conjugation |

| Sulfamethoxazole (SMX) | N-(5-methylisoxazol-3-yl), 4-amino | Antibiotic activity, lower pKa (~2.7) due to electron-withdrawing groups |

| Acylhydrazones | Acylhydrazide fragments (e.g., 4-((3-hydrazinyl-3-oxopropyl)amino) groups) | Organometallic applications, diverse coordination chemistry |

Physicochemical Properties

Acidity (pKa)

The pKa of benzenesulfonamides is influenced by substituents:

- SMX: pKa = 2.7 due to the electron-withdrawing isoxazole and amino groups .

- Target Compound : Predicted to have a higher pKa (~4–5) due to the electron-donating cyclopropyl and methyl groups.

Solubility and Reactivity

- Propargylamino Group: Enhances reactivity for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Biological Activity

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide (CAS Number: 1436046-72-8) is a sulfonamide compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

The molecular formula of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide is with a molecular weight of 264.35 g/mol. The structure features a cyclopropyl group and a prop-2-ynylamino moiety attached to a benzenesulfonamide core, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 1436046-72-8 |

| Molecular Formula | |

| Molecular Weight | 264.35 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

1. Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of sulfonamide derivatives, including those structurally similar to N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide. For instance, compounds from related series exhibited significant inhibition of carrageenan-induced rat paw edema, indicating their effectiveness in reducing inflammation. Specific compounds showed inhibition rates of up to 94.69% at various time points post-administration .

2. Antimicrobial Activity

The antimicrobial activity of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide has been assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. In studies involving similar benzenesulfonamide derivatives:

- E. coli : MIC = 6.72 mg/mL

- S. aureus : MIC = 6.63 mg/mL

- P. aeruginosa : MIC = 6.67 mg/mL

- C. albicans : MIC = 6.63 mg/mL

These results suggest that compounds within this class exhibit promising antimicrobial properties, potentially useful in treating infections caused by resistant strains .

3. Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties, particularly as inhibitors of carbonic anhydrases (CAs), which are implicated in tumorigenesis and cancer progression. Compounds structurally related to N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide have shown moderate inhibitory effects against tumor-associated isoforms such as hCA IX and hCA XII .

In vitro studies have indicated that certain derivatives possess selective cytotoxicity towards cancer cell lines like Hep3B (human liver carcinoma) and A549 (human lung carcinoma), suggesting their potential as targeted cancer therapies.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives in a rat model. The compound designated as 4a demonstrated significant reductions in edema at doses of 1, 2, and 3 hours post-administration, showcasing the therapeutic potential of sulfonamides in inflammatory conditions .

Case Study 2: Antimicrobial Spectrum

In another investigation focusing on the antimicrobial efficacy of sulfonamide derivatives, the compound 4d was highlighted for its potency against E. coli, while 4h showed effectiveness against S. aureus. These findings underline the importance of structural modifications in enhancing antimicrobial activity .

Q & A

Q. What are the key synthetic pathways for N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonylation, cyclopropane ring formation, and alkyne functionalization. A common approach starts with benzenesulfonyl chloride derivatives, followed by sequential substitutions:

- Step 1 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

- Step 2 : Methylation at the 2-position using methyl halides or dimethyl sulfate under basic conditions.

- Step 3 : Prop-2-ynylamine attachment via Buchwald-Hartwig amination or copper-mediated coupling . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Reaction progress is monitored via TLC and HPLC .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify substituent positions and confirm cyclopropane ring integrity (e.g., upfield shifts for cyclopropyl protons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z corresponding to CHNOS).

- FT-IR : Confirms sulfonamide (S=O stretching at ~1350–1150 cm) and alkyne (C≡C stretch at ~2100 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclopropane ring strain effects).

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing sulfonamide reaction data to predict optimal solvents, catalysts, and temperatures .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Factorial Design of Experiments (DoE) : Vary parameters like concentration, incubation time, and cell lines to identify confounding variables.

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC/IC values across replicates.

- Mechanistic Studies : Combine siRNA knockdowns with bioactivity assays to validate target engagement (e.g., enzyme inhibition) .

Q. How to analyze the compound’s reactivity in heterogeneous catalytic systems?

- In Situ Spectroscopy : Monitor reactions via Raman or IR spectroscopy to detect surface-bound intermediates.

- Kinetic Isotope Effects (KIE) : Compare values to distinguish proton-transfer steps from radical pathways.

- Catalyst Screening : Test transition-metal catalysts (Pd, Cu) for C–N bond formation efficiency under aerobic vs. inert conditions .

Methodological Considerations

Q. What strategies mitigate byproduct formation during prop-2-ynylamine coupling?

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like KCO neutralize HCl byproducts .

Q. How to validate the compound’s role in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.